
rac-1,2-Dioctanoyl-3-Chloropropanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-1,2-Dioctanoyl-3-Chloropropanediol is a lipid compound that consists of octanoic acid chains bound to 1-chloropropane. It is primarily used for research purposes and is known for its unique chemical structure and properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-1,2-Dioctanoyl-3-Chloropropanediol typically involves the esterification of 1,2-propanediol with octanoic acid in the presence of a chlorinating agent. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification processes similar to those used in laboratory synthesis. These methods are optimized for higher yields and purity, often involving advanced purification techniques .
化学反応の分析
Types of Reactions
rac-1,2-Dioctanoyl-3-Chloropropanediol undergoes various chemical reactions, including:
Substitution Reactions: The chloride group in the compound acts as a good leaving group, making it susceptible to nucleophilic substitution reactions.
Esterification and Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions, leading to the formation of octanoic acid and 1,2-propanediol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under mild conditions to prevent degradation of the ester bonds.
Major Products Formed
科学的研究の応用
rac-1,2-Dioctanoyl-3-Chloropropanediol is used in various scientific research applications, including:
作用機序
The mechanism of action of rac-1,2-Dioctanoyl-3-Chloropropanediol involves its interaction with various molecular targets and pathways. The compound’s ester bonds can be hydrolyzed, releasing octanoic acid and 1,2-propanediol, which can then participate in metabolic pathways. The chloride group can undergo substitution reactions, leading to the formation of new derivatives with potential biological activity .
類似化合物との比較
Similar Compounds
rac-1,2-Didecanoyl-3-Chloropropanediol: Similar structure with decanoic acid chains instead of octanoic acid.
rac-1,2-Bis-palmitoyl-3-chloropropanediol: Contains palmitic acid chains, used in studies of lipid metabolism and contamination in edible oils.
rac-1-Palmitoyl-3-chloropropanediol: A monoester derivative with one palmitic acid chain.
Uniqueness
rac-1,2-Dioctanoyl-3-Chloropropanediol is unique due to its specific combination of octanoic acid chains and a chlorinated propanediol backbone. This structure imparts distinct chemical properties, making it valuable for specific research applications and as a model compound in various studies .
特性
分子式 |
C19H35ClO4 |
|---|---|
分子量 |
362.9 g/mol |
IUPAC名 |
(3-chloro-2-octanoyloxypropyl) octanoate |
InChI |
InChI=1S/C19H35ClO4/c1-3-5-7-9-11-13-18(21)23-16-17(15-20)24-19(22)14-12-10-8-6-4-2/h17H,3-16H2,1-2H3 |
InChIキー |
CNRKHTIXDIUCMT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-[[(2-Amino-1,4-dihydro-7-methyl-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-Glutamic Acid](/img/structure/B13411765.png)
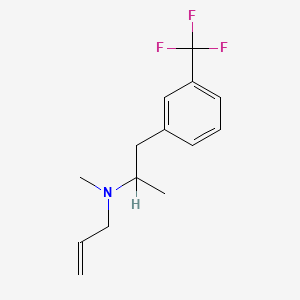

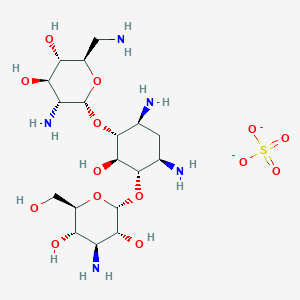
![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4R,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B13411786.png)
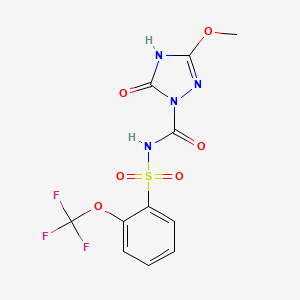
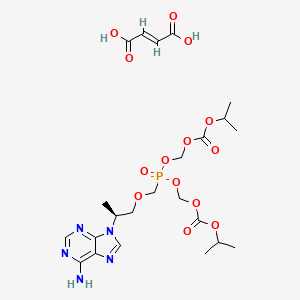
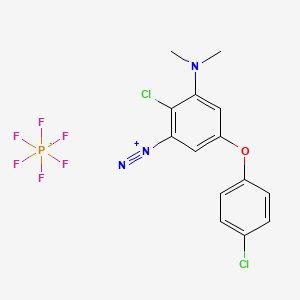
![S-(((3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl) ethanethioate](/img/structure/B13411811.png)



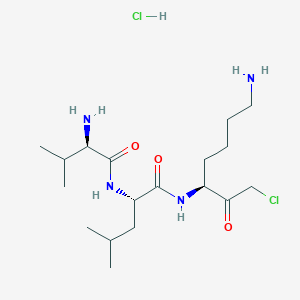
![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one](/img/structure/B13411854.png)
